5-Cyclopropoxy-6-(dimethylamino)-N-methylpicolinamide
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Overview
Description
5-Cyclopropoxy-6-(dimethylamino)-N-methylpicolinamide is a chemical compound with the molecular formula C13H19N3O2 It is a derivative of picolinamide, characterized by the presence of a cyclopropoxy group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-6-(dimethylamino)-N-methylpicolinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Picolinamide Core: The initial step involves the formation of the picolinamide core through the reaction of picolinic acid with appropriate reagents.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced via a nucleophilic substitution reaction, where a suitable cyclopropylating agent reacts with the picolinamide core.
Dimethylamino Group Addition: The dimethylamino group is added through a nucleophilic substitution reaction, typically using dimethylamine as the reagent.
N-Methylation: The final step involves the methylation of the nitrogen atom in the picolinamide core to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-6-(dimethylamino)-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines, or thiols; typically carried out in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.
Scientific Research Applications
5-Cyclopropoxy-6-(dimethylamino)-N-methylpicolinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and potential therapeutic effects.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-(dimethylamino)-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropoxy-6-(dimethylamino)picolinonitrile: Similar structure but with a nitrile group instead of the N-methyl group.
5-Cyclopropoxy-6-(dimethylamino)picolinamide: Similar structure but without the N-methyl group.
5-Cyclopropoxy-6-(methylamino)picolinic acid: Similar structure but with a carboxylic acid group instead of the N-methyl group.
Uniqueness
5-Cyclopropoxy-6-(dimethylamino)-N-methylpicolinamide is unique due to the presence of both the cyclopropoxy and dimethylamino groups, as well as the N-methylation. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H17N3O2 |
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Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-(dimethylamino)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-13-12(16)9-6-7-10(17-8-4-5-8)11(14-9)15(2)3/h6-8H,4-5H2,1-3H3,(H,13,16) |
InChI Key |
NNWABDGGUQQTKA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC(=C(C=C1)OC2CC2)N(C)C |
Origin of Product |
United States |
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